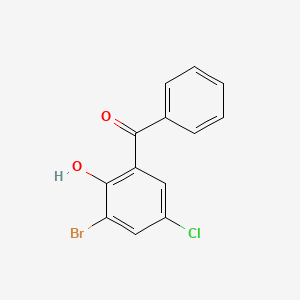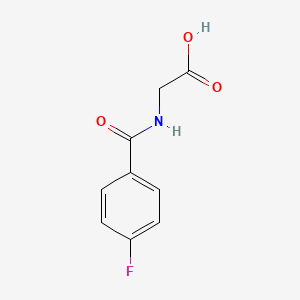
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C12H11NO. It is a derivative of carbazole, a tricyclic aromatic compound. This compound is known for its unique structure, which includes a tetrahydrocarbazole core with an oxime functional group at the 4-position. The presence of the oxime group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydrocarbazol-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydrocarbazol-4-one-oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrocarbazol-4-one-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazol-4-one: Lacks the oxime group, resulting in different chemical properties and reactivity.
Carbazole: The parent compound with a fully aromatic structure, differing significantly in its chemical behavior.
1,2,3,4-Tetrahydrocarbazole: Similar core structure but without the oxime functionality.
Uniqueness
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine is unique due to the presence of the oxime group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c15-14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13,15H,3,6-7H2 |
InChI Key |
MYJLWCZBXSLDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NO)C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)
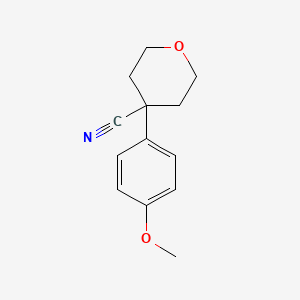
![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)
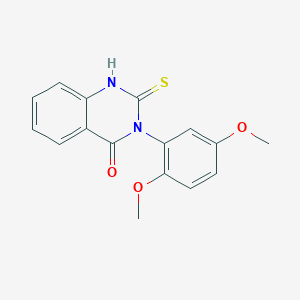
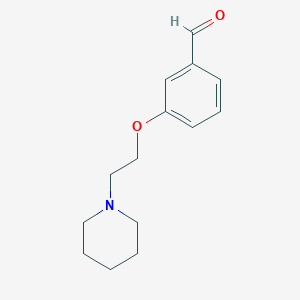

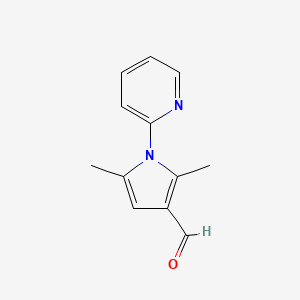
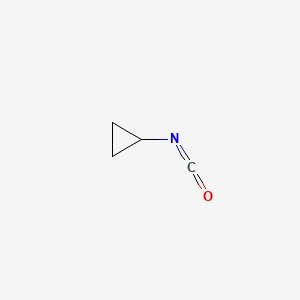

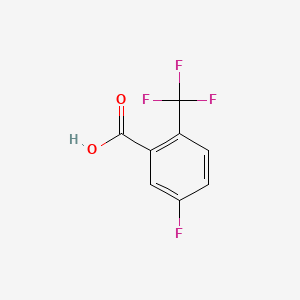
![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)

